molecular formula C16H19ClN4O2 B1227674 Piribedil hydrochloride CAS No. 78213-63-5

Piribedil hydrochloride

カタログ番号: B1227674
CAS番号: 78213-63-5
分子量: 334.8 g/mol
InChIキー: VRSRBPOCDOKYKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piribedil hydrochloride is a chemical compound known for its use as an antiparkinsonian agent. It is a piperazine derivative that acts as a dopamine receptor agonist, specifically targeting the D2 and D3 receptors. Additionally, it exhibits alpha-2 adrenergic antagonist properties . This compound is commonly used in the treatment of Parkinson’s disease and other conditions related to dopamine deficiency.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of piribedil hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes:

化学反応の分析

Types of Reactions

Piribedil hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its chemical structure.

    Substitution: Substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

科学的研究の応用

Medical Applications

1.1 Parkinson's Disease Treatment

Piribedil hydrochloride is predominantly used in the management of Parkinson's disease, either as a monotherapy or in conjunction with levodopa therapy. It is particularly effective in early-stage and advanced Parkinson’s disease, addressing both motor and non-motor symptoms. Clinical studies have demonstrated its efficacy in improving motor function, reducing tremors, and enhancing overall quality of life for patients .

1.2 Cognitive Impairments

Research indicates that Piribedil may also benefit elderly patients suffering from cognitive deficits. It has shown potential in improving attention, motivation, and memory, particularly in cases of age-related cognitive decline . A study highlighted that Piribedil enhances working memory capacities in older adults, suggesting its utility beyond Parkinson's disease .

1.3 Treatment of Dizziness and Gait Disorders

In younger patients, Piribedil has been utilized to treat dizziness and gait disorders associated with Parkinsonism. Additionally, it has been explored as an adjunctive treatment for intermittent claudication due to peripheral vascular disease .

1.4 Off-Label Uses

Piribedil has been investigated for off-label applications including the treatment of anhedonia, apathy, and treatment-resistant depression in both unipolar and bipolar depressive disorders . These uses stem from its dopaminergic activity, which can influence mood and motivation.

Pharmacological Mechanism

Piribedil acts primarily as a dopamine agonist, stimulating D2 and D3 receptors while also exhibiting α2-adrenergic antagonist properties. This dual action contributes to its effectiveness in managing motor symptoms in Parkinson's disease while potentially influencing mood regulation through dopaminergic pathways .

Case Studies

3.1 Pathological Gambling Induced by Piribedil

A notable case study reported a 28-year-old female patient with Parkinson's disease who developed pathological gambling after starting treatment with Piribedil. This case underscores the importance of monitoring impulse control disorders as potential side effects of dopaminergic therapies . Upon discontinuation of Piribedil and adjustment of her medication regimen, the patient's gambling behavior ceased, illustrating both the risks and reversibility of such side effects.

3.2 Efficacy Comparison with Other Dopamine Agonists

A randomized trial compared Piribedil with Bromocriptine in early Parkinson's disease patients receiving levodopa therapy. Results indicated that Piribedil was equally effective but had a more favorable side effect profile, making it a viable alternative for managing Parkinson's symptoms .

Summary Table of Applications

Application Area Details
Primary Use Treatment of Parkinson's Disease
Cognitive Impairments Improvement in attention and memory in elderly patients
Dizziness Treatment Management of dizziness in young patients
Gait Disorders Adjunctive treatment for gait issues
Off-Label Uses Treatment-resistant depression, anhedonia, apathy
Side Effects Potential for impulse control disorders

作用機序

Piribedil hydrochloride exerts its effects by acting as a dopamine receptor agonist. It specifically targets the D2 and D3 receptors, enhancing dopamine signaling in the brain. Additionally, it blocks alpha-2 adrenergic receptors, which contributes to its therapeutic effects. The compound has minimal effects on serotoninergic, cholinergic, and histaminergic receptors .

類似化合物との比較

Similar Compounds

    Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease.

    Ropinirole: Similar to piribedil, it targets dopamine receptors and is used for Parkinson’s disease.

    Bromocriptine: An ergot derivative that also acts as a dopamine agonist.

Uniqueness

Piribedil hydrochloride is unique due to its dual action as a dopamine receptor agonist and alpha-2 adrenergic antagonist. This combination of properties enhances its therapeutic efficacy and differentiates it from other dopamine agonists .

生物活性

Piribedil hydrochloride is a piperazine derivative and an antiparkinsonian agent primarily used in the treatment of Parkinson's disease (PD). Its pharmacological profile includes acting as a selective agonist for dopamine D2 and D3 receptors, while also exhibiting α2-adrenergic antagonist properties. This article provides a detailed overview of the biological activity of piribedil, including its mechanisms of action, clinical applications, side effects, and relevant case studies.

Piribedil functions mainly as a dopamine receptor agonist. It selectively stimulates D2 and D3 receptors, with a significantly higher affinity for the D3 subtype, which is about 20 times greater than that for D2 receptors. This selectivity is crucial for its therapeutic effects, particularly in enhancing dopaminergic signaling in the brain, which is often impaired in Parkinson's disease .

Pharmacodynamic Properties:

  • Dopamine Receptor Agonism: Primarily targets D2 and D3 receptors.
  • Adrenergic Receptor Antagonism: Acts on α2A and α2C adrenergic receptors.
  • Lack of Affinity for Serotonin Receptors: No significant interaction with 5-HT2B receptors .

Clinical Applications

Piribedil is used both as monotherapy and in combination with levodopa for treating PD, particularly in early and advanced stages. Its applications extend beyond PD to include:

  • Treatment of cognitive deficits in the elderly.
  • Management of dizziness in younger patients.
  • Treatment of retinal ischemic manifestations.
  • Adjunctive treatment for conditions like intermittent claudication due to peripheral vascular disease and treatment-resistant depression .

Clinical Studies

A meta-analysis pooling data from 11 clinical studies indicated that piribedil significantly improves clinical efficacy compared to control treatments. The pooled relative risk (RR) showed a significant increase in efficacy (RR = 1.29) with a notable reduction in UPDRS scores, which measure the severity of PD symptoms .

Table 1: Summary of Clinical Efficacy Studies

Study ReferenceSample SizeTreatment DurationEfficacy MeasureResults
Zheng CM et al.6012 monthsUPDRS scoreSignificant improvement in experimental group receiving piribedil + levodopa compared to control group .
Du DQ et al.VariesVariesUPDRS scoreNo significant improvement noted; results varied by cohort .

Side Effects

While piribedil is generally well-tolerated, it can cause adverse effects, particularly at higher doses. Common side effects include:

  • Gastrointestinal Issues: Nausea, vomiting, flatulence.
  • Cardiovascular Effects: Orthostatic hypotension and bradycardia have been reported, especially with increased dosages .
  • Neuropsychiatric Symptoms: Increased risk of compulsive behaviors similar to other dopamine agonists .

Table 2: Reported Side Effects

Side Effect TypeIncidence Rate (%)
GastrointestinalVaries
Orthostatic HypotensionNotable at high doses
Neuropsychiatric SymptomsHigher incidence than some alternatives (35.7%)

Case Studies

A notable case study highlighted serious adverse effects associated with piribedil use. A middle-aged male patient experienced significant hypotension and bradycardia after increasing his dose from 50 mg to 100 mg per day. His blood pressure dropped to critically low levels (85/48 mmHg) within two hours post-administration. After switching to pramipexole, these symptoms resolved completely .

特性

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2.ClH/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;/h1-5,10H,6-9,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSRBPOCDOKYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3605-01-4 (Parent)
Record name Piribedil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20228860
Record name Piribedil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78213-63-5
Record name Piribedil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piribedil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piribedil hydrochloride
Reactant of Route 2
Reactant of Route 2
Piribedil hydrochloride
Reactant of Route 3
Reactant of Route 3
Piribedil hydrochloride
Reactant of Route 4
Reactant of Route 4
Piribedil hydrochloride
Reactant of Route 5
Reactant of Route 5
Piribedil hydrochloride
Reactant of Route 6
Reactant of Route 6
Piribedil hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。